molecular formula C13H7BrCl3NO B5707122 2-bromo-N-(2,4,5-trichlorophenyl)benzamide

2-bromo-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B5707122
M. Wt: 379.5 g/mol
InChI Key: DKSBQQIDBPDILH-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,4,5-trichlorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the ortho position and a 2,4,5-trichlorophenyl group attached via an amide linkage. This compound has been synthesized primarily as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting specific enzymatic pathways. For instance, it appears in European patent specifications (e.g., F198 and F31) as part of complex structures featuring fluorinated and chlorinated substituents, which are designed to enhance binding affinity and metabolic stability .

Properties

IUPAC Name

2-bromo-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl3NO/c14-8-4-2-1-3-7(8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSBQQIDBPDILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with 2-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2,4,5-trichlorophenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products, depending on the reagents used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.

Scientific Research Applications

2-bromo-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Selected Benzamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features References
2-Bromo-N-(2,4,5-trichlorophenyl)benzamide Br (C2), 2,4,5-Cl₃ (amide) ~438.5 (estimated*) High halogen density; potential for strong van der Waals interactions and lipophilicity.
4-Bromo-N-(2-nitrophenyl)benzamide (I) Br (C4), NO₂ (amide) 321.12 Nitro group enhances electron-withdrawing effects; crystallizes with two molecules per unit cell.
2-Chloro-N-(pyrazol-4-yl)benzamide Cl (C2), pyrazolyl (amide) 265.71 Pyrazole ring introduces hydrogen-bonding sites; DFT studies confirm electrostatic stabilization.
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide OMe (C3, C4, C5), OMe (amide phenyl) 343.37 Methoxy groups improve solubility; low R factor (0.051) indicates high crystallinity.
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (C5), F (C2), OMe (amide) 324.15 Fluorine atom increases electronegativity; potential for enhanced metabolic stability.
SBI-0206965 Br (pyrimidine), 3,4,5-OMe (phenyl), methylbenzamide 489.32 Pyrimidine and trimethoxy groups enhance bioactivity; studied as an kinase inhibitor.

*Estimated based on molecular formula C₁₃H₈BrCl₃NO.

Key Observations:

Halogenation Effects :

  • The trichlorophenyl group in the target compound contributes to significant lipophilicity and steric bulk compared to analogs like 4-bromo-N-(2-nitrophenyl)benzamide (I) . This may enhance membrane permeability but reduce aqueous solubility.
  • Fluorine substitution in 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide introduces polar hydrophobicity, balancing bioavailability and metabolic resistance .

Crystallinity and Stability :

  • Methoxy-substituted analogs (e.g., 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide) exhibit superior crystallinity (R factor = 0.051) due to planar aromatic systems and hydrogen-bonding networks . In contrast, halogenated derivatives like the target compound may adopt less ordered packing due to steric clashes.

Bioactivity and Computational Insights :

  • Pyrazole-containing benzamides (e.g., 2-chloro-N-(pyrazol-4-yl)benzamide) demonstrate strong hydrogen-bonding interactions, as validated by DFT studies, suggesting similar behavior in the target compound’s trichlorophenyl moiety .
  • Patent derivatives (e.g., F31) incorporate tetrafluoro and trifluoromethyl groups, which likely improve target binding through halogen bonding and π-stacking interactions .

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